

# gedatolisib pan-class I PI3K isoform inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

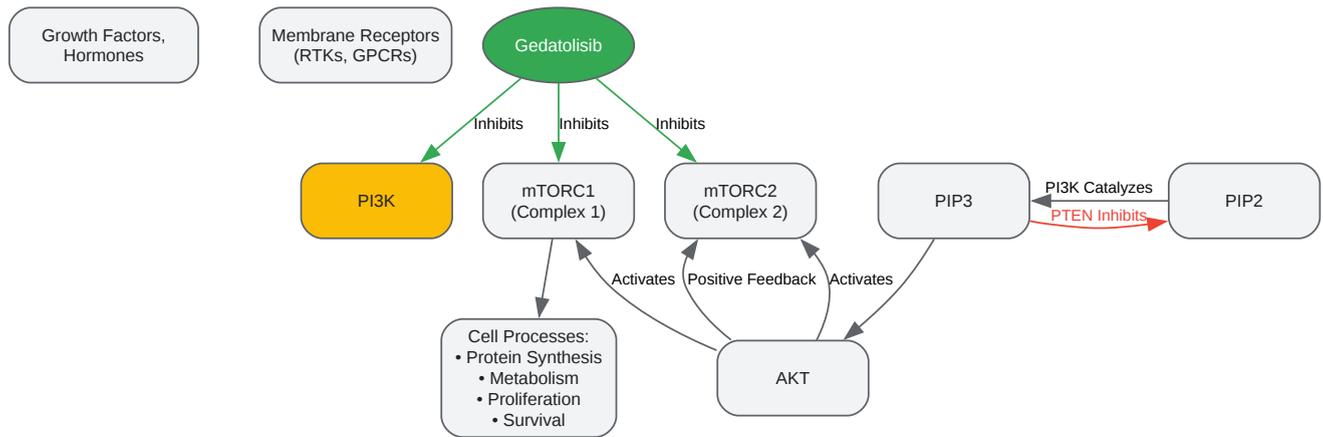
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## Mechanism of Action and Rationale

The PI3K/AKT/mTOR (PAM) pathway is a critical signaling network that regulates cell metabolism, survival, proliferation, and protein synthesis. It is frequently dysregulated in cancer [1] [2]. **Gedatolisib's** design addresses key limitations of single-node PAM inhibitors.

- **Comprehensive Pathway Inhibition:** **Gedatolisib** directly inhibits all class I PI3K catalytic subunits (p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , p110 $\delta$ ) and both mTORC1 and mTORC2 with low nanomolar potency (**IC<sub>50</sub>: 0.4-8 nM** for PI3K isoforms; **1 nM** for mTOR) [3]. This multi-node blockade overcomes feedback loops where inhibiting one node (e.g., mTORC1) can paradoxically activate upstream PI3K signaling [4].
- **Overcoming Adaptive Resistance:** Inhibiting all four PI3K isoforms prevents compensatory activation of non-targeted isoforms, a common resistance mechanism with isoform-specific inhibitors (e.g., PI3K $\alpha$ -specific alpelisib) [1] [4]. This makes **gedatolisib** effective across a wider range of PAM pathway abnormalities.

The following diagram illustrates the PAM pathway and the points where **gedatolisib** acts.



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## Quantitative Inhibition Data

The table below summarizes the **in vitro** inhibitory potency (IC<sub>50</sub>) of **gedatolisib** against its primary targets, demonstrating uniform nanomolar potency [3].

Target	IC <sub>50</sub> (nM)
PI3K p110α	0.4
PI3K p110β	6
PI3K p110γ	6
PI3K p110δ	8

Target	IC <sub>50</sub> (nM)
mTOR	1

## Preclinical Efficacy vs. Single-Node Inhibitors

Preclinical studies directly compared **gedatolisib** with FDA-approved single-node PAM inhibitors across breast and prostate cancer models [1] [2].

Parameter	Gedatolisib (pan-PI3K/mTOR)	Alpelisib (PI3K $\alpha$ )	Capivasertib (AKT)	Everolimus (mTORC1)
Avg. Anti-proliferative Potency (GR <sub>50</sub> in nM)	12	2783	2602	2134
Cytotoxic Efficacy (Avg. GR <sub>max</sub> )	-0.72	-0.10	0.00	0.33
Impact on PIK3CA/PTEN status	Equally effective regardless of mutation status [1]	More effective in PIK3CA-mutant models [1]	More effective in PTEN-loss models [2]	Limited efficacy due to feedback relief [1]
Key Functional Effects	Superior reduction in protein synthesis, glucose consumption, cell cycle progression, and induction of cell death [1] [5]	Moderate effects, often compensatory	Moderate effects, often compensatory	Limited effects, often compensatory

## Clinical Development and Evidence

**Gedatolisib** is under investigation in multiple late-stage clinical trials, showing promising efficacy and a manageable safety profile.

- **Phase 1 Safety (Single Agent):** A first-in-human study established the **Maximum Tolerated Dose (MTD) at 154 mg administered once weekly intravenously**. The most common treatment-related adverse events were mucosal inflammation/stomatitis (58.4%), nausea (42.9%), and hyperglycemia (26%). Most AEs at the MTD were Grade 1, demonstrating a manageable safety profile [3].
- **Phase 3 in HR+/HER2- Breast Cancer (VIKTORIA-1 Trial):** Recent (July 2025) topline results for the PIK3CA wild-type cohort showed significant success [6].
  - **Gedatolisib + Fulvestrant + Palbociclib (triplet):** Reduced risk of progression/death by **80%** vs. control. Median Progression-Free Survival (PFS) was **8.0 months**, a **6.0-month improvement** over control.
  - **Gedatolisib + Fulvestrant (doublet):** Reduced risk of progression/death by **67%**. Median PFS was **7.4 months**, a **5.4-month improvement**.
- **Early Trials in Other Cancers:**
  - **HER2+ Metastatic Breast Cancer:** A phase 2 trial showed an **Objective Response Rate (ORR) of 43%** and a **median Overall Survival (OS) of 24.7 months** in heavily pre-treated patients (median of  $\geq 4$  prior anti-HER2 therapies) [7].
  - **Metastatic Castration-Resistant Prostate Cancer (mCRPC):** Early data from a phase 1/2 trial with darolutamide showed a **6-month radiographic PFS rate of 66%**, favorable compared to historical controls with AR inhibitors alone [7].

## Suggested Experimental Readouts

When evaluating **gedatolisib** in preclinical models, consider these functional and signaling assays based on the search results.

- **Cell Proliferation and Viability:** Use **Growth Rate (GR) metrics** analysis, which distinguishes cytostatic from cytotoxic effects better than traditional viability assays. This method identified **gedatolisib's** superior cytotoxicity (GRMax = -0.72) [1].
- **Downstream Pathway Inhibition:** Assess phosphorylation of key PAM effectors in Western blot or immunofluorescence assays. Key markers include **pAKT (Ser473, mTORC2 target)**, **pS6 (S240/244, mTORC1 target)**, and **p4EBP1 (mTORC1 target)**. A greater and more sustained suppression is expected with **gedatolisib** [3].
- **Metabolic and Functional Assays:**
  - **Protein Synthesis:** **O-propargyl-puromycin (OPP) incorporation** assay [2].
  - **Glucose Metabolism:** Measure **glucose consumption and lactate production** in cell culture media [1] [5].

- **Cell Cycle and Death:** Analyze via **flow cytometry (e.g., EdU/propidium iodide staining)** and **cleaved caspase-3** detection [2].

**Gedatolisib** represents a promising multi-targeted strategy in oncology therapeutics, particularly for overcoming resistance to more selective agents. Its comprehensive clinical development program will further define its role in treating breast and other cancers.

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To cite this document: Smolecule. [gedatolisib pan-class I PI3K isoform inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-pan-class-i-pi3k-isoform-inhibition>]

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